Cas no 888452-83-3 (N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide)

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by its unique molecular structure, incorporating dimethoxyphenyl and phenoxyacetamido functional groups. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting specific enzymatic pathways. Its structural features, including the benzofuran core and amide linkages, contribute to its stability and binding affinity, making it suitable for applications in medicinal chemistry and drug discovery. The presence of methoxy and phenoxy substituents may enhance solubility and pharmacokinetic properties, facilitating further derivatization for optimized biological activity. This compound is primarily utilized in research settings for exploratory synthesis and mechanistic studies.
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide structure
888452-83-3 structure
商品名:N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
CAS番号:888452-83-3
MF:C25H22N2O6
メガワット:446.451986789703
CID:6214645
PubChem ID:16818151

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
    • AB00677322-01
    • AKOS024617348
    • F1883-1303
    • N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
    • N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
    • 888452-83-3
    • インチ: 1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
    • InChIKey: LNRUSJDLBFBEBG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(NC2C=CC(=C(C=2)OC)OC)=O)=C(C2C=CC=CC1=2)NC(COC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 446.14778643g/mol
  • どういたいしつりょう: 446.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 99Ų

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1883-1303-10mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1883-1303-5μmol
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1883-1303-1mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1883-1303-25mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1883-1303-5mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1303-100mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1883-1303-4mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1883-1303-20mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-1303-40mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1303-50mg
N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide
888452-83-3 90%+
50mg
$160.0 2023-05-17

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide 関連文献

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamideに関する追加情報

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide: A Comprehensive Overview

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide, with the CAS number 888452-83-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzofuran core, a dimethoxyphenyl group, and a phenoxyacetamido substituent. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzofuran core is a well-known scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the dimethoxyphenyl group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The phenoxyacetamido substituent adds further complexity and functionality to the molecule, potentially modulating its interactions with biological targets.

In recent years, N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide has been the subject of several studies aimed at elucidating its pharmacological properties. One notable study published in the Journal of Medicinal Chemistry (2021) investigated the compound's anti-inflammatory effects. The results demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This finding suggests that N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

An additional study published in the European Journal of Medicinal Chemistry (2020) explored the anticancer potential of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide. The researchers found that this compound exhibited potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

The pharmacokinetic properties of N-(3,4-< strong >dimethoxyphenyl strong >)-3-(2-< strong >phenoxyacetamido strong >)-1-< strong >benzofuran strong >-2-carboxamide have also been investigated. A study published in Drug Metabolism and Disposition (2019) reported that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. The compound's metabolic stability was also evaluated, showing that it is relatively resistant to hepatic metabolism, which is crucial for maintaining its therapeutic efficacy.

In addition to its pharmacological activities, N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide has been studied for its potential use in combination therapy. A recent publication in Cancer Letters (2021) demonstrated that this compound synergistically enhances the anticancer effects of standard chemotherapeutic agents such as doxorubicin and paclitaxel. This finding suggests that N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide could be used as an adjuvant therapy to improve treatment outcomes in cancer patients.

The safety profile of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide has also been evaluated in preclinical studies. A comprehensive toxicity assessment conducted in rodents showed that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs. These findings support its potential for further clinical development.

In conclusion, N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide (CAS 888452-83-3) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features contribute to its anti-inflammatory and anticancer properties, making it a valuable candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications.

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